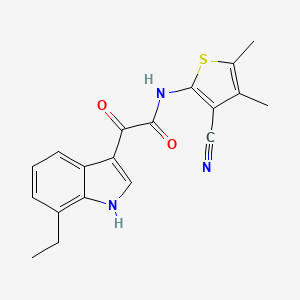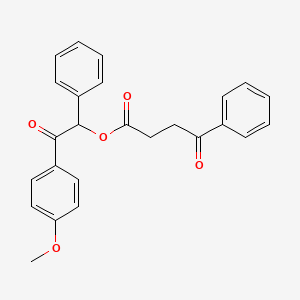![molecular formula C16H15N7 B12470154 N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470154.png)
N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest due to its potential biological and pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is often catalyzed by trifluoroacetic acid, leading to the formation of the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization steps, such as reductive desulfurization and Suzuki coupling, are employed to introduce various substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
作用机制
The mechanism of action of N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other enzymes and receptors, modulating various biological processes .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential anticancer properties.
Uniqueness
N-[2-(1-phenylpyrazol-4-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 and other molecular targets makes it a valuable compound for further research and development in medicinal chemistry .
属性
分子式 |
C16H15N7 |
|---|---|
分子量 |
305.34 g/mol |
IUPAC 名称 |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H15N7/c1-2-4-13(5-3-1)23-10-12(8-21-23)6-7-17-15-14-9-20-22-16(14)19-11-18-15/h1-5,8-11H,6-7H2,(H2,17,18,19,20,22) |
InChI 键 |
IPSJUVKYNMTLQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCNC3=NC=NC4=C3C=NN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({6-[(2,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B12470082.png)

![3-(azepan-1-ylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B12470092.png)
![N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12470098.png)
![2,3-Dihydroxy-3-{6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl}-2-methylpropyl benzoate](/img/structure/B12470102.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12470107.png)
![5,7-diphenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470113.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12470124.png)
![N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12470127.png)
![4-({[5-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-5-oxopentanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12470134.png)
![2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470143.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470146.png)
![N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B12470150.png)
